molecular formula C17H13N3O2S B6508789 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 887201-83-4

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B6508789
CAS No.: 887201-83-4
M. Wt: 323.4 g/mol
InChI Key: QDRKFMNVRPKHEV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole family, characterized by a fused pyrimidine-indole core. Its structure features a 3-methoxyphenyl substituent at position 3 and a thioxo (C=S) group at position 2. Synthetically, it is prepared via cyclization reactions using polyphosphoric acid or acetyl chloride in ethanol, with yields dependent on reaction conditions . Notably, derivatives of this scaffold have shown selective Toll-like receptor 4 (TLR4) ligand activity, making them candidates for immunomodulatory drug development .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-22-11-6-4-5-10(9-11)20-16(21)15-14(19-17(20)23)12-7-2-3-8-13(12)18-15/h2-9,18H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRKFMNVRPKHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139593
Record name 1,2,3,5-Tetrahydro-3-(3-methoxyphenyl)-2-thioxo-4H-pyrimido[5,4-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887201-83-4
Record name 1,2,3,5-Tetrahydro-3-(3-methoxyphenyl)-2-thioxo-4H-pyrimido[5,4-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887201-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrahydro-3-(3-methoxyphenyl)-2-thioxo-4H-pyrimido[5,4-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions.

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-aminobenzothiazole.

    Cyclization Reaction: The key step involves the cyclization of these intermediates in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Thioxo Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the methoxyphenyl and thioxo groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial properties. Research indicates that derivatives of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, a precursor to this compound, exhibit significant antibacterial and antifungal activities.

Case Studies

  • Synthesis and Testing : A study synthesized several pyrimidine derivatives using the thioxo compound as a starting material. The resulting compounds demonstrated varying degrees of antibacterial activity against standard strains, with some showing superior efficacy compared to traditional antibiotics .
  • Mechanism of Action : The mechanism involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, making it a potential candidate for addressing antibiotic resistance issues .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications.

Case Studies

  • Comparative Analysis : In experimental models, certain derivatives exhibited anti-inflammatory effects comparable to ibuprofen. Compounds such as 3c and 4b were noted for their higher activity levels at specific time intervals post-administration .
  • Potential Applications : The anti-inflammatory properties suggest potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Drug Development Potential

Given its pharmacological profile, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is being explored for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrimidoindole core play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The substituent at position 3 significantly influences biological activity and physicochemical properties. Key analogs include:

3-Phenyl Analog (Compound 6a)
  • Structure : Phenyl group at position 3.
  • Synthesis: Prepared via reflux in ethanol with acetyl chloride (75% yield) .
  • Activity : Exhibits TLR4 binding but with lower selectivity compared to the 3-methoxyphenyl derivative, likely due to reduced electron-donating effects .
  • Molecular Formula : C₁₆H₁₂N₃OS.
3-Cyclohexyl Analog (Compound 6b)
  • Structure : Cyclohexyl group at position 3.
  • Synthesis : Achieved quantitative yield using polyphosphoric acid .
  • Activity : Reduced TLR4 affinity compared to aromatic substituents, suggesting steric hindrance limits receptor interactions .
  • Molecular Formula : C₂₀H₂₀N₃OS.
3-(4-Chlorophenyl) Analog
  • Structure : 4-Chlorophenyl group at position 3.
  • Activity : The electron-withdrawing chlorine atom may alter electronic distribution, though specific TLR4 data are unavailable. This compound features a phenacylsulfanyl group at position 2, which could enhance stability .
  • Molecular Formula : C₂₃H₁₆ClN₃O₂S.

Substituent Variations at Position 2

The thioxo/sulfanyl group at position 2 modulates hydrogen bonding and steric effects:

2-Isopropylsulfanyl Analog
  • Structure : Isopropylsulfanyl (S-C3H7) group replaces thioxo.
  • Impact: The bulkier isopropyl group may reduce hydrogen bonding capacity but improve lipophilicity.
  • Molecular Formula : C₁₉H₁₉N₃O₂S.
2-Morpholinoethylsulfanyl Analog
  • Structure: Morpholinoethylsulfanyl group at position 2.
  • This compound (C₂₂H₂₂N₄O₂S) is structurally distinct but lacks reported biological data .

Halogen-Substituted Derivatives

7-Bromo-3-Phenyl Analog
  • Structure : Bromine at position 7 of the indole core.
  • Activity : Halogenation often enhances binding affinity due to increased van der Waals interactions. This derivative (C₁₆H₁₁BrN₃OS) is hypothesized to show improved TLR4 activity, though specific data are pending .

Comparative Data Table

Compound Name R (Position 3) X (Position 2) Yield (%) Molecular Formula Key Activity/Notes Source
Target Compound 3-Methoxyphenyl Thioxo (C=S) ~75* C₁₇H₁₃N₃O₂S Selective TLR4 ligand
3-Phenyl (6a) Phenyl Thioxo 75 C₁₆H₁₂N₃OS Moderate TLR4 affinity
3-Cyclohexyl (6b) Cyclohexyl Thioxo ~100 C₂₀H₂₀N₃OS Low activity (steric hindrance)
7-Bromo-3-Phenyl Phenyl Thioxo, 7-Br N/A C₁₆H₁₁BrN₃OS Hypothesized enhanced binding
3-(4-Chlorophenyl) 4-Chlorophenyl Phenacylsulfanyl N/A C₂₃H₁₆ClN₃O₂S Stability-focused design
2-Isopropylsulfanyl-3-(3-methoxyphenyl) 3-Methoxyphenyl Isopropylsulfanyl N/A C₁₉H₁₉N₃O₂S Improved lipophilicity

*Yield estimated based on similar synthetic procedures in .

Research Findings and Implications

  • TLR4 Selectivity : The 3-methoxyphenyl group in the target compound optimizes electron donation and steric fit for TLR4 binding, outperforming phenyl and cyclohexyl analogs .
  • Synthetic Flexibility : Position 2 modifications (e.g., sulfanyl vs. thioxo) allow tuning of solubility and hydrogen bonding, critical for pharmacokinetics .
  • Halogenation Effects : Bromine at position 7 () suggests a strategy to enhance potency, though cytotoxicity risks require evaluation.

Biological Activity

3-(3-Methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic compound belonging to the class of pyrimidoindoles. This compound has garnered attention due to its potential pharmacological properties, particularly in antimicrobial and anticancer activities. The following sections explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with aromatic aldehydes in acidic or non-polar solvents has been reported to yield various substituted pyrimidoindoles .

Antimicrobial Properties

Research indicates that compounds structurally related to 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant antimicrobial activity. In a study assessing various pyrimidine derivatives, certain compounds showed efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, derivatives with thioxo groups demonstrated enhanced antibacterial properties compared to their oxo counterparts .

Compound Bacterial Strain Activity
3aStaphylococcus aureusActive
3bEscherichia coliActive
3cPseudomonas aeruginosaActive

Anticancer Activity

The anticancer potential of this compound class has also been explored. In vitro studies have shown that certain pyrimidoindole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds have been tested against K562 leukemia cells and MCF-7 breast cancer cells, revealing IC50 values suggesting significant cytotoxicity .

Cell Line IC50 (µM) Compound
K562 (Leukemia)< 103a
MCF-7 (Breast Cancer)< 203b

Case Studies

  • Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antimicrobial properties. The results indicated that the presence of a thioxo group significantly increased activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Another investigation focused on the cytotoxicity of pyrimidoindole derivatives against cancer cell lines. The study highlighted that modifications at the phenyl position could enhance or diminish activity, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Q. What computational methods predict the compound’s binding mode to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with TLR4 (PDB: 3FXA) to model ligand-receptor interactions. Focus on hydrogen bonds with Asp299 and π-stacking with Phe381 .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .

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